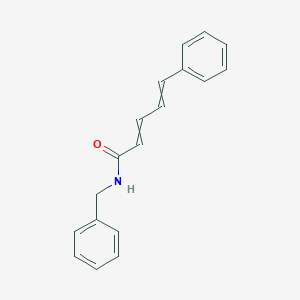

N-benzyl-5-phenylpenta-2,4-dienamide

Description

Significance of Dienamide and Amide Functional Groups in Organic and Medicinal Chemistry

The amide functional group is of paramount importance in both organic and medicinal chemistry. It forms the backbone of peptides and proteins and is a common feature in a vast number of pharmaceuticals and biologically active molecules. The stability of the amide bond, coupled with its ability to participate in hydrogen bonding, makes it a crucial linker in drug design.

Dienamides, which contain a conjugated system of two carbon-carbon double bonds adjacent to an amide group, are valuable synthons in organic synthesis. This extended π-system allows for participation in various chemical transformations, including pericyclic reactions like the Diels-Alder reaction, which is a powerful tool for the construction of six-membered rings. The dienamide motif is also found in a number of natural products with interesting biological activities.

Overview of Structurally Related Compounds and Their Academic Research History

The academic interest in N-benzyl-5-phenylpenta-2,4-dienamide can be understood by examining the research history of its core structural components.

Benzyl-substituted amides have a long history in chemical literature. The benzyl (B1604629) group is often used as a protecting group for amines in multi-step syntheses due to its relative stability and the ease of its removal under various conditions. Beyond this synthetic utility, N-benzyl amides themselves have been investigated for a wide range of pharmacological activities. Studies have shown that this class of compounds can exhibit anticonvulsant, antimicrobial, and anticancer properties. For instance, a series of N-benzyl-2-acetamidopropionamide derivatives were found to be potent anticonvulsants, with the activity being highly dependent on the stereochemistry and substituents. nih.gov

The phenylpenta-2,4-dienamide core has been a subject of interest in organic synthesis. The extended conjugation provided by the phenyl group and the diene system makes these molecules useful building blocks for more complex structures. Research has focused on the synthesis of these motifs and their utilization in cycloaddition reactions. A closely related compound, (2E,4E)-N-Benzyl-2-cyano-5-phenylpenta-2,4-dienamide, has been synthesized and its crystal structure determined, providing valuable insight into the stereochemistry and conformation of this class of molecules. nih.govnih.gov The study revealed an E configuration for both double bonds and a significant dihedral angle between the two phenyl rings. nih.govnih.gov

| Compound | Key Findings |

| (2E,4E)-N-Benzyl-2-cyano-5-phenylpenta-2,4-dienamide | Adopts an E configuration about the two C=C double bonds. The dihedral angle between the phenyl rings is 88.89 (8)°. nih.govnih.gov |

Rationale for Investigating this compound

The rationale for investigating this compound stems from the convergence of the known biological activities of benzylamides and the synthetic utility and potential bioactivity of the phenylpenta-2,4-dienamide scaffold. The combination of these two motifs in a single molecule presents an opportunity to explore novel chemical space and potentially discover new compounds with interesting pharmacological properties. The extended π-system of the dienamide could influence the electronic properties and conformation of the molecule, potentially leading to unique interactions with biological targets. Furthermore, the presence of both hydrogen bond donor and acceptor sites in the amide group, along with the lipophilic character of the benzyl and phenyl groups, provides a molecular framework with drug-like properties.

Defined Research Objectives and Scope of Academic Inquiry for the Compound

While specific, dedicated research programs on this compound appear limited in the published literature, the logical research objectives for such a compound would include:

Synthesis and Characterization: Development of efficient and stereoselective synthetic routes to this compound and its analogues. Full characterization of the compound's structure and stereochemistry using modern spectroscopic and crystallographic techniques.

Chemical Reactivity: Exploration of the reactivity of the dienamide system in various chemical transformations, such as cycloaddition and conjugate addition reactions, to generate novel molecular scaffolds.

Biological Screening: Evaluation of the compound's biological activity in a range of assays, with a particular focus on areas where related benzylamides have shown promise, such as anticonvulsant, antimicrobial, and anticancer activities. Given the presence of the conjugated system, investigation into its antioxidant and anti-inflammatory potential is also warranted. smolecule.com

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of a library of analogues with modifications to the benzyl and phenyl rings, as well as the dienamide backbone, to establish clear structure-activity relationships.

Current Gaps in the Academic Understanding of this compound

The primary gap in the academic understanding of this compound is the lack of dedicated studies on the compound itself. While information can be gleaned from research on structurally similar molecules, there is a dearth of published data on its specific synthesis, reactivity, and biological profile. Key unanswered questions include:

What are the most efficient and stereoselective methods for the synthesis of this compound without the activating cyano group present in its well-studied analogue?

What is the precise conformational preference of the molecule in solution and in the solid state, and how does this compare to its cyano-substituted counterpart?

What is the detailed biological activity profile of this compound? Does it exhibit the anticonvulsant or other pharmacological activities seen in other benzylamides?

What are its specific molecular targets, and what is the mechanism of action for any observed biological effects?

The existing literature provides a strong foundation for the potential interest in this compound. However, dedicated and focused research is required to fully elucidate the chemical and biological properties of this specific molecule and to determine its potential as a lead compound in drug discovery or as a versatile building block in organic synthesis.

Structure

3D Structure

Properties

CAS No. |

142039-55-2 |

|---|---|

Molecular Formula |

C18H17NO |

Molecular Weight |

263.3 g/mol |

IUPAC Name |

N-benzyl-5-phenylpenta-2,4-dienamide |

InChI |

InChI=1S/C18H17NO/c20-18(19-15-17-12-5-2-6-13-17)14-8-7-11-16-9-3-1-4-10-16/h1-14H,15H2,(H,19,20) |

InChI Key |

RZXWSJQSFHQYOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C=CC=CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Benzyl 5 Phenylpenta 2,4 Dienamide

Strategic Retrosynthetic Analysis for the N-benzyl-5-phenylpenta-2,4-dienamide Scaffold

A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This process is crucial for designing efficient and practical synthetic routes.

Key Disconnections and Precursor Identification

The two primary disconnections for the this compound scaffold are at the amide bond and across the diene system.

Amide Bond Disconnection: This is the most straightforward disconnection, breaking the C-N bond of the amide. This leads to two key precursors: benzylamine (B48309) and 5-phenylpenta-2,4-dienoic acid (or its activated derivative, such as an acyl chloride). This approach simplifies the synthesis to the formation of the dienoic acid and a subsequent amidation reaction.

Diene System Disconnection: The conjugated diene can be disconnected at either the C2-C3 or C4-C5 double bond.

A disconnection at the C2-C3 bond suggests a Wittig-type or Horner-Wadsworth-Emmons (HWE) olefination. This identifies cinnamaldehyde (B126680) and a phosphonate (B1237965) ylide derived from an N-benzyl acetamide derivative as precursors.

Alternatively, a disconnection that traces back the formation of the dienoic acid precursor points towards simpler building blocks. For instance, the dienoic acid can be derived from the condensation of benzaldehyde and malonic acid .

Development and Optimization of Synthetic Pathways for this compound

Based on the retrosynthetic analysis, several synthetic pathways can be developed and optimized to produce this compound.

Acylation Reactions for Amide Bond Formation

The formation of the amide bond is a critical step in the synthesis of this compound. A common and effective method is the acylation of benzylamine with an activated derivative of 5-phenylpenta-2,4-dienoic acid.

The carboxylic acid can be converted to a more reactive acyl chloride, typically using reagents like oxalyl chloride or thionyl chloride. The resulting 5-phenylpenta-2,4-dienoyl chloride is then reacted with benzylamine, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct, to yield the desired this compound. The reaction is generally carried out in an inert solvent like dichloromethane (B109758) or THF. nih.govnih.gov

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| 5-phenylpenta-2,4-dienoic acid | Benzylamine | Oxalyl chloride, then base | This compound | nih.govnih.gov |

| 5-phenylpenta-2,4-dienoic acid | Benzylamine | Thionyl chloride, then base | This compound | nih.govnih.gov |

Olefination Strategies for Dienamide Construction (e.g., Horner-Wadsworth-Emmons Olefination)

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes and can be employed to construct the dienamide backbone. wikipedia.orgnrochemistry.com This reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone.

In the context of this compound synthesis, cinnamaldehyde can be reacted with the ylide generated from N-benzyl-2-(diethylphosphono)acetamide. The HWE reaction generally favors the formation of the (E)-isomer, which is advantageous for obtaining the (2E,4E) configuration of the final product. wikipedia.orgorganic-chemistry.org The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide, in an anhydrous solvent. nrochemistry.com

| Aldehyde | Phosphonate Reagent | Base | Product | Stereoselectivity | Reference |

| Cinnamaldehyde | N-benzyl-2-(diethylphosphono)acetamide | NaH | This compound | Predominantly (E,E) | wikipedia.orgorganic-chemistry.org |

| Cinnamaldehyde | N-benzyl-2-(diethylphosphono)acetamide | K-tert-butoxide | This compound | Predominantly (E,E) | nrochemistry.com |

Catalytic Approaches in Dienamide Synthesis (e.g., Piperidine-catalyzed condensations)

Catalytic methods offer an efficient route to dienamides. A notable example is the piperidine-catalyzed Knoevenagel condensation. nih.govresearchgate.net While a direct synthesis of this compound via this method is not extensively documented, a closely related compound, (2E,4E)-N-Benzyl-2-cyano-5-phenylpenta-2,4-dienamide, has been synthesized through a piperidine-catalyzed reaction. nih.gov

This reaction involves the condensation of (2E,4E)-ethyl 2-cyano-5-phenylpenta-2,4-dienoate with benzylamine in the presence of a catalytic amount of piperidine (B6355638). The mechanism involves the formation of an iminium ion intermediate, which facilitates the reaction. researchgate.netsci-hub.se This approach highlights the potential for base-catalyzed methods in the synthesis of such dienamides.

| Ester | Amine | Catalyst | Product | Reference |

| (2E,4E)-Ethyl 2-cyano-5-phenylpenta-2,4-dienoate | Benzylamine | Piperidine | (2E,4E)-N-Benzyl-2-cyano-5-phenylpenta-2,4-dienamide | nih.gov |

Stereochemical Control in Dienamide Formation (E/Z Isomerism)

The control of stereochemistry, specifically the E/Z isomerism of the double bonds, is a critical aspect of the synthesis of this compound. The desired (2E,4E) isomer is generally the most thermodynamically stable.

Horner-Wadsworth-Emmons Reaction: The HWE reaction is well-known for its high (E)-selectivity, especially with stabilized ylides and aldehydes. wikipedia.orgorganic-chemistry.org The reaction conditions, such as the choice of base and solvent, can influence the stereochemical outcome, but the formation of the (E)-isomer is typically favored.

Piperidine-Catalyzed Condensation: In the synthesis of the related (2E,4E)-N-Benzyl-2-cyano-5-phenylpenta-2,4-dienamide, the use of piperidine as a catalyst also resulted in the exclusive formation of the (E,E) isomer, as confirmed by X-ray crystallography. nih.gov This suggests that under these conditions, the reaction proceeds to the thermodynamically favored product.

The inherent preference of these reactions for the (E,E) isomer simplifies the purification process and ensures the formation of the desired stereoisomer of this compound.

Preparation of this compound Derivatives and Analogues

The synthesis of derivatives from the this compound scaffold is a strategic approach to systematically explore structure-activity relationships. This involves targeted modifications at distinct points of the molecule: the N-benzyl group and the phenylpenta-2,4-dienamide core.

Systematic Modification of the N-benzyl Moiety

The N-benzyl group serves as a critical site for introducing structural diversity. Modifications can be achieved either by utilizing a range of substituted benzylamines during the initial synthesis or through post-synthetic transformations.

Research Findings: The primary route to synthesizing this compound and its analogues involves the amidation of a corresponding carboxylic acid or ester, such as (2E,4E)-2-cyano-5-phenylpenta-2,4-dienoic acid or its ethyl ester, with a selected benzylamine. nih.govnih.gov By varying the benzylamine reactant, a wide array of derivatives can be produced. For instance, employing benzylamines with electron-donating or electron-withdrawing substituents on the aromatic ring can modulate the electronic properties of the final compound.

Another powerful strategy is the post-synthetic modification of the N-benzyl group. The benzyl (B1604629) group can be removed via catalytic hydrogenolysis, a process known as debenzylation. researchgate.net For example, palladium on carbon (Pd/C) is a common catalyst for this transformation, often facilitated by a hydrogen source like hydrogen gas or ammonium (B1175870) formate. researchgate.net Recent advancements have shown that a mixed catalyst system of palladium and niobic acid-on-carbon can also effectively cleave N-benzyl groups under hydrogenation conditions, yielding the deprotected amine without requiring a separate neutralization step. nih.gov The resulting primary amide, 5-phenylpenta-2,4-dienamide, can then serve as a versatile intermediate for the introduction of new N-substituents.

| Derivative Name | Modification Strategy | Precursors |

|---|---|---|

| N-(4-methoxybenzyl)-5-phenylpenta-2,4-dienamide | Varied Amine Synthesis | 5-phenylpenta-2,4-dienoic acid + 4-methoxybenzylamine |

| N-(4-chlorobenzyl)-5-phenylpenta-2,4-dienamide | Varied Amine Synthesis | 5-phenylpenta-2,4-dienoic acid + 4-chlorobenzylamine |

| N-(4-nitrobenzyl)-5-phenylpenta-2,4-dienamide | Varied Amine Synthesis | 5-phenylpenta-2,4-dienoic acid + 4-nitrobenzylamine |

| 5-phenylpenta-2,4-dienamide | Post-Synthetic Modification | This compound + H₂/Pd-C |

Exploration of Substituents on the Phenylpenta-2,4-dienamide System

Diversity can also be introduced by modifying the core phenylpenta-2,4-dienamide structure. This includes placing substituents on the terminal phenyl ring and altering the dienamide backbone itself.

Research Findings: The synthesis of the dienamide core typically starts from precursors like cinnamaldehyde. By using substituted cinnamaldehydes, derivatives with various functional groups on the terminal phenyl ring can be readily accessed. The subsequent steps to elongate the carbon chain and introduce the amide functionality would then carry these substituents forward into the final product. For example, a Knoevenagel condensation of a substituted cinnamaldehyde with a compound like ethyl cyanoacetate, followed by hydrolysis and amidation, would yield the desired substituted dienamide. A related structure, (2E,4E)-2-cyano-5-phenylpenta-2,4-dienamide, is synthesized from (2E,4E)-ethyl 2-cyano-5-phenylpenta-2,4-dienoate and benzylamine. nih.gov This highlights the modularity of the synthesis, where different ester precursors can lead to a variety of final products.

| Derivative Name | Position of Substitution | Potential Precursor |

|---|---|---|

| N-benzyl-5-(4-chlorophenyl)penta-2,4-dienamide | Terminal Phenyl Ring | 4-chlorocinnamaldehyde |

| N-benzyl-5-(4-methoxyphenyl)penta-2,4-dienamide | Terminal Phenyl Ring | 4-methoxycinnamaldehyde |

| N-benzyl-2-cyano-5-phenylpenta-2,4-dienamide | Diene Backbone | (2E,4E)-Ethyl 2-cyano-5-phenylpenta-2,4-dienoate |

| N-benzyl-3-methyl-5-phenylpenta-2,4-dienamide | Diene Backbone | 3-methyl-5-phenylpenta-2,4-dienoic acid |

Development of Diversified Compound Libraries

The creation of diversified compound libraries is a cornerstone of modern high-throughput screening (HTS) and drug discovery. enamine.net This approach systematically combines a set of building blocks to rapidly generate a large number of structurally related compounds.

Research Findings: A library of this compound analogues can be constructed using a combinatorial approach. This involves reacting a collection of substituted 5-phenylpenta-2,4-dienoic acids (Building Block A) with a collection of substituted benzylamines (Building Block B). By performing all possible combinations of reactions in a parallel or automated fashion, a matrix of products is generated. Companies like Enamine and ChemBridge offer large diversity libraries built on similar principles, providing access to millions of compounds for screening campaigns. enamine.netchembridge.com The design of such libraries often focuses on creating lead-like compounds with a high degree of structural novelty and diversity. enamine.netchemdiv.com DNA-encoded libraries (DEL) represent another sophisticated method where each unique molecule is tagged with a DNA barcode, allowing for the screening of massive libraries simultaneously. nih.gov

| Benzylamine (B1) | 4-chlorobenzylamine (B2) | 4-methoxybenzylamine (B3) | |

|---|---|---|---|

| 5-phenylpenta-2,4-dienoic acid (A1) | Product A1B1 | Product A1B2 | Product A1B3 |

| 5-(4-chlorophenyl)penta-2,4-dienoic acid (A2) | Product A2B1 | Product A2B2 | Product A2B3 |

| 5-(4-methoxyphenyl)penta-2,4-dienoic acid (A3) | Product A3B1 | Product A3B2 | Product A3B3 |

Advanced Synthetic Techniques Applicable to Dienamides

Modern synthetic chemistry emphasizes not only the creation of new molecules but also the development of efficient and environmentally responsible processes. Advanced techniques like mechanochemistry and the application of green chemistry principles are highly relevant to the synthesis of dienamides.

Mechanochemical Approaches in Amide Synthesis

Mechanochemistry involves using mechanical force, such as grinding or milling, to induce chemical reactions, often in the absence of bulk solvents. nih.gov

Research Findings: The formation of amide bonds, a key step in the synthesis of this compound, is well-suited to mechanochemical methods. Ball milling has been successfully used to synthesize amides from carboxylic acids and amines using various coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or uronium-based reagents like COMU. acs.org These solvent-free or liquid-assisted grinding (LAG) protocols can lead to high yields in short reaction times, often with simplified workups. acs.org An alternative mechanochemical approach involves reacting esters with calcium nitride as an ammonia (B1221849) source to produce primary amides, a transformation that is compatible with a variety of functional groups and proceeds without chromatography. nih.govorganic-chemistry.orgacs.org Such methods represent a significant green alternative to traditional solution-phase synthesis, which often requires large volumes of volatile organic solvents.

Green Chemistry Principles in Dienamide Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Its 12 principles provide a framework for creating more sustainable synthetic routes.

Research Findings: The synthesis of dienamides can be made more sustainable by applying several green chemistry principles:

Waste Prevention and Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses, which combine multiple reaction steps without isolating intermediates, are an effective way to reduce waste and improve efficiency. nih.gov A one-step approach to synthesizing Z,E-dienamides using imides as reactive intermediates has been reported, showcasing a concise and efficient methodology. rsc.org

Design for Energy Efficiency: Mechanochemical methods and microwave-assisted synthesis can significantly reduce energy consumption compared to conventional heating. nih.govmdpi.com These techniques often lead to dramatically shorter reaction times.

Use of Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste. The use of catalysts in deprotection reactions or amide bond formation is a prime example of this principle in action. nih.govnih.gov

Molecular and Cellular Biological Investigations of N Benzyl 5 Phenylpenta 2,4 Dienamide Preclinical Focus

In Vitro Biological Screening Methodologies

In the preclinical assessment of a novel chemical entity like N-benzyl-5-phenylpenta-2,4-dienamide, a variety of in vitro screening methods are fundamental to elucidating its biological activity and potential therapeutic targets. These techniques provide the initial insights into the compound's mechanism of action at a molecular level.

High-Throughput Screening (HTS) Platforms for Target Identification

High-Throughput Screening (HTS) represents a critical first step in modern drug discovery, allowing for the rapid assessment of large numbers of compounds against specific biological targets. For a compound such as this compound, HTS assays would be employed to identify potential protein targets from vast libraries. This automated process utilizes miniaturized assays and robotic handling to test the compound's effect on various enzymes, receptors, or cellular pathways.

Table 1: Illustrative HTS Panel for a Novel Compound

| Assay Type | Target Class | Principle | Example Endpoint |

| Biochemical Assay | Kinases | Measures inhibition of phosphorylation | Decreased fluorescent signal |

| Cell-Based Assay | GPCRs | Monitors intracellular calcium flux | Increased fluorescence |

| Protein-Protein Interaction | Various | Detects disruption of a known interaction | Change in FRET signal |

This table is illustrative and does not represent actual data for this compound.

Receptor Binding Studies and Ligand-Target Interaction Profiling

To determine if a compound interacts with specific receptors, radioligand binding assays are commonly performed. These studies measure the ability of the test compound to displace a known radioactive ligand from its receptor, thereby indicating the compound's binding affinity (Ki). This is a standard method to screen for both on-target activity and potential off-target effects.

Research on N-benzyltryptamines, for example, utilized radioligand displacement studies to assess their binding affinity for 5-HT2A and 5-HT2C receptors. nih.govnih.gov This approach allows for the characterization of a compound's selectivity for different receptor subtypes. nih.govnih.gov

Cell-Based Biological Assay Platforms

Moving from a molecular to a cellular context, cell-based assays provide a more physiologically relevant environment to study the effects of a compound. These assays are essential for understanding how a compound modulates cellular functions, excluding initial cytotoxicity and safety profiling.

Cellular Pathway Modulation Studies

Once a molecular target is identified, studies are conducted to understand how the compound affects the downstream signaling pathways. For example, if a compound inhibits a specific kinase, researchers would investigate the phosphorylation status of downstream proteins in that pathway. Techniques like Western blotting and ELISA are commonly used to measure changes in protein expression and activation.

For instance, studies on the 5-lipoxygenase inhibitor Zileuton investigated its effects on the AKT signaling pathway and the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov

Reporter Gene Assays for Specific Biological Responses

Reporter gene assays are a powerful tool to monitor the activation or inhibition of a specific signaling pathway. In these assays, the regulatory element of a gene of interest is linked to a reporter gene (e.g., luciferase or β-galactosidase). The expression of the reporter gene, which can be easily measured, serves as a proxy for the activity of the signaling pathway.

Functional assays, such as calcium mobilization assays, are often used in conjunction with receptor binding studies to determine if a compound acts as an agonist or antagonist. nih.govnih.gov In the case of the studied N-benzyltryptamines, while they showed binding to 5-HT2A receptors, functional assays revealed they had low efficacy at this subtype. nih.govnih.gov

Phenotypic Screening Methodologies in Established Cell Lines

No publicly available studies were identified that have performed phenotypic screening of this compound in any established cell line. Such studies would typically involve exposing various cell lines (e.g., cancer cell lines, immortalized cell lines) to the compound and observing changes in cell morphology, proliferation, viability, or other observable characteristics.

Hypothetical Data Table for Phenotypic Screening:

This table illustrates the kind of data that would be generated from initial phenotypic screening.

| Cell Line | Assay Type | Endpoint Measured | Hypothetical Outcome |

| MCF-7 (Breast Cancer) | Cell Viability (MTT) | % Viability | No Data Available |

| A549 (Lung Cancer) | Apoptosis (Caspase-3/7) | Fold Change in Apoptosis | No Data Available |

| HEK293 (Human Embryonic Kidney) | Morphology | Cellular Shape/Adhesion | No Data Available |

| HCT116 (Colon Cancer) | Cell Cycle Analysis | % of Cells in G1/S/G2/M | No Data Available |

Elucidation of Molecular Mechanisms of Action for this compound

There is no research available detailing the molecular mechanism of action for this compound. Elucidating the mechanism of action would be the next logical step following any significant findings from phenotypic screening.

Target Validation Strategies in Cellular Contexts

No molecular targets for this compound have been identified or validated. Target validation studies would be required to confirm that the compound's effects are mediated through a specific protein or pathway.

Common Target Validation Techniques (Not Performed):

Genetic knockdown (siRNA/shRNA): To determine if reducing the expression of a putative target protein mimics or blocks the compound's effects.

CRISPR/Cas9 gene editing: To create knockout cell lines of the proposed target to test for resistance to the compound.

Thermal shift assays (CETSA): To confirm direct binding of the compound to the target protein within the cell.

Overexpression studies: To see if increasing the amount of the target protein enhances or diminishes the compound's activity.

Investigation of Downstream Signaling Cascades and Upregulation/Suppression of Pathways

As no primary molecular target has been identified, there are no studies investigating the downstream signaling effects of this compound. Such research would typically use techniques like Western blotting or reporter assays to measure changes in key signaling proteins and pathways.

Hypothetical Data Table for Pathway Analysis:

This table shows what kind of data would be sought in a downstream signaling analysis.

| Pathway | Key Protein Analyzed | Method | Hypothetical Change |

| MAPK/ERK | p-ERK | Western Blot | No Data Available |

| PI3K/Akt | p-Akt | Western Blot | No Data Available |

| NF-κB | IκBα Degradation | Western Blot | No Data Available |

| Wnt/β-catenin | β-catenin levels | Reporter Assay | No Data Available |

Proteomic and Metabolomic Approaches for Pathway Mapping

No proteomic or metabolomic studies have been published for this compound. These unbiased, large-scale approaches are used to map the global changes in a cell's proteins or metabolites following treatment with a compound, providing a broad view of its biological impact.

Potential "Omics" Approaches (Not Performed):

Global Proteomics (e.g., SILAC, TMT): To identify and quantify widespread changes in protein expression, offering clues to the mechanism of action.

Phosphoproteomics: To specifically identify changes in protein phosphorylation, which is key to signal transduction.

Metabolomics (e.g., LC-MS, GC-MS): To analyze shifts in cellular metabolism, which can indicate which metabolic pathways are affected by the compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Design Principles for Systematic Structural Variation of N-benzyl-5-phenylpenta-2,4-dienamide Analogues

The systematic structural variation of a lead compound like this compound is a strategic process aimed at optimizing its biological activity, selectivity, and pharmacokinetic properties. The design of analogues typically revolves around modifications at three key regions of the molecule: the N-benzyl group, the phenyl ring of the pentadienamide core, and the dienamide linker itself.

Modifications of the N-benzyl Group: The N-benzyl substituent offers a prime site for modification. Variations can include:

Ring Substitution: Introducing a range of substituents (e.g., halogens, alkyl, alkoxy, nitro, or cyano groups) at different positions (ortho, meta, para) on the benzyl (B1604629) ring can probe the electronic and steric requirements of the binding pocket.

Replacement of the Benzyl Group: The entire benzyl moiety can be replaced with other aromatic, heteroaromatic, or aliphatic groups to explore different spatial and electronic interactions.

Alteration of the Methylene (B1212753) Linker: The methylene bridge connecting the nitrogen to the phenyl ring can be extended, constrained within a cyclic system, or functionalized to alter the conformational flexibility and orientation of the benzyl ring.

Introduction of Substituents: Adding small groups, such as a cyano group at the 2-position, can alter the electronic properties and geometry of the dienamide system.

Isosteric Replacements: Replacing the amide bond with other functional groups, such as esters or reverse amides, can modulate the hydrogen bonding capacity and metabolic stability of the compound.

A review of related cinnamamide (B152044) derivatives reveals that the cinnamamide scaffold is a versatile template for designing new drug-like molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ashdin.comashdin.comnih.gov This underscores the potential of systematic structural variation of this compound to yield novel therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dienamide Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov While a specific QSAR model for the this compound series is not publicly available, the principles of QSAR can be applied to guide the design of new analogues.

Selection and Calculation of Molecular Descriptors

The foundation of a QSAR model lies in the selection and calculation of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For a series of dienamide analogues, these descriptors would typically fall into several categories:

| Descriptor Category | Examples | Relevance to Dienamide Analogues |

| Electronic | Dipole moment, HOMO/LUMO energies, partial charges | Describes the electronic distribution, reactivity, and potential for electrostatic interactions of the conjugated dienamide system and aromatic rings. |

| Steric | Molecular weight, volume, surface area, specific steric parameters (e.g., Taft or Charton) | Quantifies the size and shape of the molecule, which is crucial for fitting into a biological target's binding site. |

| Hydrophobic | LogP (partition coefficient), molar refractivity (CMR) | Represents the lipophilicity of the molecule, influencing its ability to cross cell membranes and interact with hydrophobic pockets in a receptor. |

| Topological | Connectivity indices, shape indices | Encodes information about the branching and connectivity of the molecular skeleton. |

| Hydrogen Bonding | Number of hydrogen bond donors and acceptors | Critical for understanding the potential for specific hydrogen bonding interactions with the target, particularly involving the amide group. |

These descriptors can be calculated using various computational chemistry software packages. The process often begins with the 3D optimization of the molecular structures to their lowest energy conformation. nih.gov

Statistical Validation and Predictive Capability of QSAR Models

Once the descriptors are calculated, a statistical method, most commonly multiple linear regression (MLR), is used to build the QSAR model. The goal is to create an equation that accurately predicts the biological activity (e.g., IC50) based on a combination of the most relevant descriptors.

The reliability and predictive power of a QSAR model must be rigorously validated. This is typically done through:

Internal Validation: Techniques like leave-one-out cross-validation are used to assess the robustness of the model.

External Validation: The model's predictive ability is tested on a set of compounds that were not used in its development (the test set).

A statistically significant QSAR model, with a high correlation coefficient (r²) and good predictive performance on an external test set, can be a valuable tool for predicting the activity of newly designed analogues before their synthesis, thereby saving time and resources. For instance, QSAR studies on other amide derivatives have successfully used such models to predict their inhibitory effects on enzymes like xanthine (B1682287) oxidase. nih.gov

Identification of Key Pharmacophoric Features and Binding Motifs

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and elicit a particular response. researchgate.net For the this compound scaffold, the key pharmacophoric features can be inferred from its structure and the SAR of related compounds.

The probable pharmacophore for this class of compounds would likely include:

Two Aromatic/Hydrophobic Regions: Corresponding to the N-benzyl group and the 5-phenyl group. These regions can engage in hydrophobic and π-π stacking interactions with the receptor.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H of the amide group can act as a hydrogen bond donor.

A Conjugated System: The dienamide linker provides a rigid scaffold that properly orients the other pharmacophoric features and can participate in electronic interactions.

The spatial relationship between these features is critical for biological activity. Pharmacophore modeling can be used to create a 3D map of these essential features, which can then be used to screen virtual compound libraries for new molecules with the desired activity or to guide the design of novel analogues. nih.govnih.gov

Elucidation of Specific Substituent Contributions to Biological Activity (e.g., effects of cyano group)

The introduction of substituents can have a profound impact on the biological activity of a molecule. The cyano group (-C≡N) is a particularly interesting substituent due to its unique electronic and steric properties.

In the context of the this compound scaffold, a cyano group, for example at the 2-position, could influence activity in several ways:

Electronic Effects: The cyano group is a strong electron-withdrawing group. Its presence on the dienamide system would significantly alter the electron density of the conjugated π-system, potentially affecting its reactivity and interaction with the biological target.

Hydrogen Bonding: The nitrogen atom of the cyano group can act as a weak hydrogen bond acceptor, providing an additional point of interaction with the receptor. A crystallographic study of (2E,4E)-N-Benzyl-2-cyano-5-phenyl-penta-2,4-dienamide revealed intermolecular N-H···N hydrogen bonds involving the cyano nitrogen. ui.ac.id

Steric Effects: The linear geometry and relatively small size of the cyano group would introduce minimal steric hindrance, but its presence would still alter the local shape of the molecule.

Computational and Theoretical Investigations of N Benzyl 5 Phenylpenta 2,4 Dienamide

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode of a ligand to a protein's active site.

To commence a molecular docking study of N-benzyl-5-phenylpenta-2,4-dienamide with target proteins such as lipoxygenase (LOX) and Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), the first step involves the preparation of the protein structures and the definition of the binding site.

The three-dimensional crystal structures of the target proteins are obtained from a repository like the Protein Data Bank (PDB). For instance, the crystal structure of soybean lipoxygenase (PDB ID: 3V99) or human 5-lipoxygenase (5-LOX) would be utilized. Similarly, for EGFR-TK, a relevant crystal structure (e.g., PDB ID: 1M17) would be selected.

A receptor grid is then generated, which defines the active site of the protein where the ligand is expected to bind. This grid is a three-dimensional box centered on the known active site residues of the enzyme. For 5-lipoxygenase, the active site is known to contain key amino acid residues such as HIS499, HIS504, ASN694, and ILE839. researchgate.net In the case of EGFR-TK, the ATP-binding pocket is the target, and it is characterized by a hydrophobic region involving residues like Val-702, Ala-719, and Leu-820. nih.gov Key hydrogen bond interactions are often observed with residues like Glu-738 and Phe-832. nih.gov

The following table summarizes the key amino acid residues that would be targeted for grid generation in the active sites of Lipoxygenase and EGFR-TK.

| Target Protein | Key Active Site Residues | Reference |

| Lipoxygenase | HIS499, HIS504, ASN694, ILE839 | researchgate.net |

| EGFR-TK | Val-702, Ala-719, Leu-820, Glu-738, Phe-832 | nih.gov |

Following grid generation, this compound would be docked into the defined active sites of lipoxygenase and EGFR-TK. The docking algorithm would explore various possible conformations and orientations of the ligand within the active site, and a scoring function would be used to estimate the binding affinity for each pose.

For lipoxygenase, it is anticipated that this compound would form interactions with the key residues in the active site. The phenyl rings of the compound could engage in hydrophobic interactions, while the amide group could form hydrogen bonds with polar residues.

In the active site of EGFR-TK, the binding of this compound would likely be stabilized by hydrophobic interactions with residues in the ATP-binding pocket. nih.gov The benzyl (B1604629) and phenyl groups of the ligand would be expected to fit into these hydrophobic regions. Furthermore, the amide moiety could act as a hydrogen bond donor or acceptor, potentially interacting with key residues. It has been suggested that a minimum of two hydrogen bonds are beneficial for the activity of EGFR-TK inhibitors. nih.gov

The predicted binding interactions for this compound with these target proteins are summarized in the table below, based on studies of similar compounds.

| Target Protein | Predicted Interaction Type | Potential Interacting Residues | Reference |

| Lipoxygenase | Hydrophobic, Hydrogen Bonding | HIS499, HIS504, ASN694, ILE839 | researchgate.net |

| EGFR-TK | Hydrophobic, Hydrogen Bonding | Val-702, Ala-719, Leu-820, Glu-738, Phe-832 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While specific molecular dynamics (MD) simulations for this compound are not found in the available literature, this section describes the probable methodology and expected outcomes.

MD simulations would be performed to assess the conformational flexibility of this compound and the stability of its complex with the target proteins. The initial coordinates for the simulation would be taken from the best-docked pose obtained from the molecular docking studies.

A suitable force field, such as AMBER or CHARMM, would be chosen to describe the interatomic forces within the system. The ligand-protein complex would be solvated in a box of water molecules, and counter-ions would be added to neutralize the system. The system would then be subjected to energy minimization to remove any steric clashes, followed by a period of heating and equilibration to bring the system to the desired temperature and pressure.

Following equilibration, a production MD simulation would be run for a significant time scale (e.g., nanoseconds). The resulting trajectory would be analyzed to understand the dynamic behavior of the ligand-protein complex. Key analyses would include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bonds to monitor the persistence of key interactions over time.

Furthermore, the binding free energy of the ligand-protein complex could be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This would provide a more accurate estimation of the binding affinity and allow for the decomposition of the binding energy into contributions from individual residues, highlighting the key drivers of binding.

Quantum Chemical Calculations

Although specific quantum chemical calculations for this compound are not documented in the reviewed literature, Density Functional Theory (DFT) is a common method for such investigations.

DFT calculations could be employed to determine the optimized geometry and electronic properties of this compound. These calculations can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. The energy gap between the HOMO and LUMO can indicate the chemical stability of the molecule.

Additionally, the molecular electrostatic potential (MEP) surface could be calculated to identify the electron-rich and electron-deficient regions of the molecule, which are important for predicting non-covalent interactions. Natural Bond Orbital (NBO) analysis could also be performed to understand the intramolecular charge transfer and delocalization of electrons within the molecule.

Electronic Structure Analysis (e.g., HOMO/LUMO orbitals, Electrostatic Potentials)

The electronic structure of a molecule is fundamental to its chemical behavior. Analyses such as the determination of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and the mapping of the molecular electrostatic potential (MEP) are instrumental in this regard.

HOMO-LUMO Analysis: The frontier molecular orbitals, HOMO and LUMO, are key to understanding a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive. nih.gov For this compound, the conjugated diene system and the phenyl rings are expected to significantly influence the energies and spatial distributions of these orbitals. The delocalized π-system likely contributes to a higher HOMO energy and a lower LUMO energy, resulting in a relatively small energy gap.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the MEP of this compound, the oxygen atom of the amide group is expected to be a region of high negative potential (red), making it a likely site for electrophilic attack. The hydrogen atom attached to the amide nitrogen would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack. The aromatic rings would also show regions of negative potential above and below the plane of the rings due to the π-electron clouds.

Reactivity Predictions and Mechanistic Insights into Chemical Transformations

Computational methods are powerful tools for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. researchgate.net By calculating various reactivity descriptors and modeling reaction pathways, a deeper understanding of the chemical transformations involving this compound can be achieved.

Mechanistic Insights: Theoretical calculations can be employed to explore the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states and the calculation of activation energies, providing detailed mechanistic insights. For instance, the conjugated diene moiety in the molecule suggests its potential as a reactant in Diels-Alder reactions. Computational studies could model the approach of a dienophile and determine the stereochemical and regiochemical outcomes of such a reaction. A related compound, (2E,4E)-N-Benzyl-2-cyano-5-phenyl-penta-2,4-dienamide, has been identified as a diene reagent in the Diels-Alder reaction. nih.gov

In Silico Prediction of Relevant Biological Parameters (excluding ADME/Tox for safety/efficacy)

In silico methods are increasingly used to predict the biological properties of molecules, aiding in the early stages of drug discovery and development. researchgate.net These predictions are based on the molecule's structural and electronic features.

Conformational Landscape Exploration and Conformational Energy Minimization

The three-dimensional structure of a molecule is crucial for its interaction with biological targets. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies.

Conformational Energy Minimization: For each identified conformation, energy minimization is performed to find the most stable geometry. This process provides information on the relative populations of different conformers at a given temperature. In the solid state, a related molecule, (2E,4E)-N-Benzyl-2-cyano-5-phenyl-penta-2,4-dienamide, adopts an E configuration about both C=C double bonds, and the two phenyl rings are nearly perpendicular to each other. nih.govnih.gov It is plausible that the title compound would adopt a similar extended conformation in its lowest energy state.

Stereoelectronic Property Prediction Relevant to Biological Interactions

Stereoelectronic properties, which encompass both the spatial arrangement of atoms and the distribution of electrons, are paramount for a molecule's ability to interact with biological receptors.

Stereoelectronic Effects: The interplay of steric and electronic factors governs how a molecule like this compound will bind to a receptor. The presence of bulky groups like the phenyl and benzyl moieties will create specific steric demands for a binding pocket. researchgate.net The electronic properties, such as the location of hydrogen bond donors (the N-H group) and acceptors (the C=O group), will dictate the types of intermolecular interactions the molecule can form. These interactions are fundamental to the molecule's potential biological activity. In silico tools can predict these properties and help in understanding how the molecule might orient itself within a receptor's active site.

Advanced Preclinical Research Paradigms and Translational Methodologies

In Vivo Animal Model Investigations

There is no available information in the scientific literature regarding in vivo animal model investigations of N-benzyl-5-phenylpenta-2,4-dienamide. This includes a lack of data on the selection of appropriate preclinical disease models, methodologies for investigating its effects, and the assessment of molecular and cellular endpoints.

Selection of Appropriate Preclinical Disease Models for Investigating Compound Effects

No studies have been published that identify or suggest appropriate preclinical disease models for investigating the effects of this compound.

Methodologies for Investigating this compound Effects in Vivo

There is no documented research outlining specific methodologies used to investigate the in vivo effects of this compound, such as the modulation of specific biomarkers.

Assessment of Molecular and Cellular Endpoints in Animal Models

Information on the assessment of molecular and cellular endpoints in animal models following administration of this compound is not available in the public domain.

Preclinical Pharmacokinetic and Pharmacodynamic Modeling

Detailed preclinical pharmacokinetic and pharmacodynamic modeling data for this compound is absent from the available scientific literature. While general principles of preclinical research are well-established, their specific application to this compound has not been reported.

In Vitro and In Silico Absorption and Distribution Studies

No in vitro or in silico studies detailing the absorption and distribution characteristics of this compound have been published.

Preclinical Metabolic Stability and Biotransformation Pathway Characterization

There is no publicly available data on the metabolic stability or the biotransformation pathways of this compound in any preclinical species.

Compound Names

Since no research data was found, a table of compound names mentioned in the article cannot be generated.

Preclinical Excretion Pathways

There is currently no available data in the public domain detailing the preclinical excretion pathways of this compound. Research into how this compound and its potential metabolites are eliminated from the body in animal models has not been published. Therefore, no data tables on excretion routes or rates can be provided.

Advanced Imaging Techniques in Preclinical Research

The application of advanced imaging techniques to study this compound in a preclinical setting has not been documented in the accessible scientific literature.

Radiosynthesis for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) Studies

No methods for the radiosynthesis of this compound for use in PET or SPECT imaging have been reported.

In Vivo Imaging Modalities for Target Engagement or Pathway Tracking in Animal Models

There are no published studies that have utilized in vivo imaging modalities to investigate the target engagement or to track the biological pathways of this compound in animal models.

Challenges, Future Directions, and Integration with Emerging Technologies in Research on N Benzyl 5 Phenylpenta 2,4 Dienamide

Overcoming Synthetic Challenges for Scalability and Structural Diversity of Dienamide Scaffolds

The utility of any chemical scaffold in drug discovery is fundamentally linked to the efficiency and versatility of its synthesis. For dienamides like N-benzyl-5-phenylpenta-2,4-dienamide, significant challenges lie in achieving both large-scale production (scalability) and a wide array of structurally varied analogues (diversity).

Recent advancements in synthetic methodology offer promising solutions. For instance, palladium-catalyzed stereo-convergent aminocarbonylation has emerged as a powerful technique for producing (E,E)-dienamides with high stereoselectivity from mixtures of E/Z isomers of 1,3-dienes. rsc.org This method is advantageous as it uses readily available starting materials and proceeds in good to excellent yields, addressing key aspects of scalability. rsc.org Another efficient, one-step approach utilizes imides as reactive intermediates to preferentially form Z,E-dienamides, offering a rapid and concise route to this class of compounds. rsc.org

The generation of structural diversity, crucial for exploring structure-activity relationships (SAR), can be achieved by modifying these synthetic routes. Complexity-generating transformations that build multiple new rings onto a core scaffold are particularly valuable. nih.govnih.gov By employing cascade double-annulation reactions, for example, highly complex and diverse tetracyclic benzopyrones have been generated, demonstrating that a common starting scaffold can give rise to functionally distinct molecules. nih.govnih.gov Applying such diversity-oriented synthesis principles to the this compound backbone would enable the exploration of a vast chemical space, enhancing the probability of discovering novel biological functions. nih.gov

Table 1: Modern Synthetic Approaches for Dienamide Scaffolds

| Synthetic Method | Key Features | Potential for Scalability | Potential for Diversity | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Stereo-convergent Aminocarbonylation | High stereoselectivity for (E,E)-dienamides; uses nitroarenes and 1,3-dienes. | High (uses readily available materials, good yields). | Moderate (depends on availability of substituted starting materials). | rsc.org |

| One-Step Synthesis via Imide Intermediates | Fast and efficient; preferential formation of Z,E-dienamides. | High (one-step process). | High (amenable to various substituted imides and other reactants). | rsc.org |

| Cascade Annulation Reactions | Generates high molecular complexity and sp3-rich scaffolds from simple precursors. | Moderate (can be multi-step). | Very High (multiple points for diversification). | nih.govnih.gov |

Integration with Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating timelines and improving the quality of candidate compounds. nih.govaccscience.comnih.gov These computational tools have immense potential for advancing research on the this compound scaffold.

AI/ML algorithms can analyze vast datasets to identify patterns that are not apparent to human researchers. astrazeneca.comijirt.org In the context of dienamide research, these technologies can be applied in several key areas:

Virtual Screening: ML models can rapidly screen massive virtual libraries of dienamide derivatives to prioritize a smaller, more promising set of compounds for synthesis and testing, saving considerable time and resources. nih.govmdpi.com

Predictive Modeling (Q-SAR): Quantitative Structure-Activity Relationship (QSAR) models can be trained to predict the biological activity of new dienamide analogues based on their chemical structure. mdpi.com This allows for the in silico design of more potent compounds.

ADMET Prediction: AI tools can predict a compound's absorption, distribution, metabolism, excretion, and toxicity profile before it is even synthesized. frontiersin.org This helps to de-risk drug candidates early by weeding out those with unfavorable drug-like properties. accscience.com

De Novo Design: Generative AI models can design entirely new molecules from scratch, optimized for desired properties like high target affinity and good pharmacokinetics. accscience.comfrontiersin.org This could be used to generate novel dienamide-based scaffolds with enhanced therapeutic potential.

Table 3: Applications of AI/ML in the Drug Discovery Pipeline

| Application Area | Description | Impact on Dienamide Research | Reference |

|---|---|---|---|

| Target Identification | Analyzing genomic and proteomic data to identify novel, druggable targets. | Could identify new biological targets for which dienamide scaffolds might be effective. | accscience.com |

| Hit Identification & Virtual Screening | Screening large compound databases to find initial active molecules. | Rapidly identifies the most promising this compound derivatives for synthesis. | mdpi.com |

| Lead Optimization | Using predictive models to guide the chemical modification of a hit compound to improve its efficacy and drug-like properties. | Accelerates the optimization of dienamides for potency, selectivity, and favorable ADMET properties. | nih.govnih.gov |

| De Novo Drug Design | Generating novel molecular structures with desired properties using generative AI models. | Creates entirely new dienamide-based scaffolds optimized for specific therapeutic goals. | frontiersin.org |

Exploration of Unexplored Biological Targets and Pathways for Further Investigation

While the initial utility of this compound was noted in the context of its reactivity as a diene in Diels-Alder reactions, its potential biological activities remain largely unexplored. nih.gov The dienamide functional group is a known Michael acceptor, a feature present in many biologically active compounds. This suggests the scaffold could interact with a variety of biological nucleophiles, such as cysteine residues in proteins.

Future research should focus on systematically screening this compound and its analogues against a broad range of biological targets. Potential areas of interest include:

Enzyme Inhibition: Many enzymes, particularly those in signaling pathways involving kinases or proteases, have reactive cysteine residues in or near their active sites that could be targeted by a dienamide.

Signaling Pathways: The dienamide scaffold could potentially modulate key cellular signaling pathways. For example, certain complex heterocyclic scaffolds have been shown to modulate the Wnt signaling pathway, which is implicated in development and disease. nih.gov

Neurodegenerative and Inflammatory Diseases: Compounds with antioxidant and anti-inflammatory properties are of great interest for treating conditions like Alzheimer's disease and Parkinson's disease. mdpi.com The conjugated system in this compound suggests it could possess radical scavenging or other antioxidant capabilities worth investigating. mdpi.com

Computational methods such as inverse docking, where a compound is screened against a library of protein structures, could be a powerful tool to generate hypotheses about potential new biological targets for this scaffold.

Potential Applications in Novel Therapeutic Modalities (e.g., covalent inhibitors, multi-target ligands)

The structural features of this compound make it an attractive starting point for developing advanced therapeutic modalities that go beyond the traditional "one drug-one target" paradigm. nih.gov

Covalent Inhibitors: The electrophilic nature of the dienamide moiety makes it a prime candidate for development as a covalent inhibitor. These inhibitors form a permanent bond with their target protein, often leading to increased potency and duration of action. By tuning the reactivity of the dienamide, it may be possible to design highly specific inhibitors that target a particular cysteine or other nucleophilic residue on a protein of interest.

Multi-Target-Directed Ligands (MTDLs): Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathogenic factors. nih.gov The MTDL approach aims to design a single molecule that can modulate several relevant targets simultaneously. mdpi.comfrontiersin.org This can offer improved efficacy and a lower risk of drug-drug interactions compared to administering multiple separate drugs. mdpi.com The this compound scaffold, with its two phenyl rings and flexible linker, could serve as a core structure for designing MTDLs. researchgate.net By chemically modifying the benzyl (B1604629) and phenyl groups, or by hybridizing the scaffold with other known pharmacophores, it may be possible to create novel compounds that, for example, inhibit both acetylcholinesterase (AChE) and monoamine oxidase (MAO), two key targets in Alzheimer's disease. frontiersin.org

Strategic Partnerships and Collaborative Research Opportunities within Chemical Biology and Medicinal Chemistry

The multifaceted research required to fully explore the potential of this compound necessitates a collaborative, interdisciplinary approach. No single lab possesses all the expertise needed to move a compound from synthesis to a potential therapeutic lead. Strategic partnerships are therefore essential for success.

Key collaborative opportunities include:

Synthetic and Computational Chemistry: Partnerships between synthetic organic chemists who can create diverse dienamide libraries and computational chemists who can use AI/ML to guide the design and prioritization of these libraries can dramatically increase research efficiency. parisdescartes.fr

Chemistry and Biology: Collaboration with pharmacologists and cell biologists is crucial for biological screening, mechanism of action studies, and validating potential targets identified through computational methods.

Academia and Industry: Academic labs often excel at fundamental discovery and innovation, while pharmaceutical companies have the resources and infrastructure for large-scale screening, preclinical development, and clinical trials. Partnerships between these sectors can help bridge the "valley of death" where many promising academic discoveries fail to advance due to a lack of resources. nih.gov

International collaborative networks, such as the European COST Actions, have proven to be effective models for bringing together researchers from different disciplines and countries to tackle complex scientific challenges, such as designing MTDLs for neurological diseases. frontiersin.org

Broader Academic Impact and Significance of this compound Research

The investigation of this compound carries a significance that extends beyond the compound itself. It serves as a representative case study for the broader challenges and opportunities in modern chemical biology and medicinal chemistry.

The broader academic impact can be summarized as follows:

Advancement of Synthetic Chemistry: Research into scalable and diversity-oriented syntheses of dienamides contributes valuable new tools and strategies to the synthetic chemist's toolkit. nih.gov

Development of Chemical Probes: Well-characterized dienamide derivatives can serve as valuable chemical probes to study the function of specific proteins and pathways, helping to unravel complex biological processes.

A Scaffold for Therapeutic Innovation: The dienamide core represents a versatile and "privileged" scaffold that can be elaborated upon to create novel therapeutics, including highly selective covalent inhibitors and sophisticated MTDLs for complex diseases. nih.gov

A Testbed for New Technologies: The journey of optimizing the this compound scaffold provides an ideal platform for implementing and refining the use of AI/ML and other computational methods in a real-world drug discovery context. accscience.com

Ultimately, the focused study of this compound and its analogues contributes to the fundamental knowledge base that underpins the development of the next generation of medicines, highlighting the enduring power of molecular innovation at the interface of chemistry and biology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-5-phenylpenta-2,4-dienamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted benzylamines and α,β-unsaturated carbonyl precursors. For example, analogous structures (e.g., (2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-benzylpenta-2,4-dienamide) were synthesized using coupling reagents like DMAP in dichloromethane (DCM) under reflux conditions . Optimization can employ factorial design (e.g., 2³ factorial experiments) to test variables such as temperature (50–80°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DCM vs. DMF). Statistical tools like ANOVA help identify significant factors .

Q. How should researchers characterize the stereochemical configuration of this compound, and what analytical techniques are most effective?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming double-bond geometry (e.g., E/Z isomers). X-ray crystallography provides definitive structural validation, as demonstrated for related dienamide derivatives . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further verify molecular composition and functional groups .

Q. What stability considerations are critical for handling this compound in experimental settings?

- Methodological Answer : The compound’s conjugated diene system may render it sensitive to light, oxygen, or moisture. Storage under inert atmospheres (argon/nitrogen) at −20°C is advised. Stability tests under varying pH and temperature conditions (e.g., 25–40°C) should precede long-term studies. Safety protocols for handling aldehydes (e.g., (2E,4E)-5-phenylpenta-2,4-dienal analogs) recommend fume hoods and PPE .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer : Systematic substitution at the benzyl (e.g., electron-withdrawing groups) or phenyl rings (e.g., halogenation) can probe SAR. Biological assays (e.g., enzyme inhibition or cytotoxicity) should use standardized protocols (IC₅₀ determination). Computational docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, while QSAR models correlate structural descriptors with activity .

Q. What computational modeling approaches are suitable for predicting the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to assess redox behavior. Molecular dynamics (MD) simulations evaluate conformational stability in solvent environments. Spectroscopic properties (e.g., UV-Vis λₘₐₓ) can be predicted via time-dependent DFT (TD-DFT) .

Q. How should researchers address contradictory data in spectroscopic analysis of this compound derivatives?

- Methodological Answer : Contradictions (e.g., NMR peak splitting vs. computational predictions) require orthogonal validation:

- Step 1 : Repeat experiments under controlled conditions (e.g., degassed solvents).

- Step 2 : Cross-validate with alternative techniques (e.g., HPLC purity checks, HRMS).

- Step 3 : Use 2D-NMR (COSY, NOESY) to resolve stereochemical ambiguities .

Q. What factorial design strategies are optimal for investigating the simultaneous effects of temperature, catalyst loading, and solvent polarity on the synthesis of this compound?

- Methodological Answer : A 2³ full factorial design tests three factors at two levels (e.g., temperature: 50°C vs. 80°C; catalyst: 0.5 vs. 1.0 eq; solvent: DCM vs. DMF). Response surface methodology (RSM) models non-linear interactions. For example, a central composite design (CCD) with 20 runs optimizes yield (%) as the response variable. ANOVA identifies significant interactions (p < 0.05) .

Q. How can researchers validate the proposed reaction mechanisms for the formation of this compound using kinetic isotope effects or trapping experiments?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Substitute ¹H with ²H at reactive sites (e.g., α-hydrogens) to measure rate changes (k_H/k_D > 1 indicates bond-breaking steps).

- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or nucleophiles (e.g., methanol) to intercept intermediates. LC-MS monitors trapped species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.